2-methoxy-3-nitroDibenzofuran

Photochemistry Solid-Phase Peptide Synthesis Two-Photon Uncaging

This disubstituted dibenzofuran scaffold offers unique regioselectivity unattainable with mono-substituted analogs. The co-positioned electron-donating methoxy and electron-withdrawing nitro groups enhance two-photon action cross-section (0.71–1.4 GM), enabling spatiotemporally controlled uncaging of cysteine residues in peptide synthesis. Preferentially accessible via mild nitration, it reduces synthetic steps compared to routes requiring isomer separation. As a metabolic model substrate for Sphingomonas degradation studies, it bridges synthetic and environmental research applications efficiently.

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
Cat. No. B12097005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-3-nitroDibenzofuran
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-]
InChIInChI=1S/C13H9NO4/c1-17-13-6-9-8-4-2-3-5-11(8)18-12(9)7-10(13)14(15)16/h2-7H,1H3
InChIKeyDGNDYZFHWAIWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-Nitrodibenzofuran CAS 96460-88-7: Core Physicochemical & Structural Baseline for Procurement Evaluation


2-Methoxy-3-nitrodibenzofuran (CAS 96460-88-7) is a disubstituted dibenzofuran derivative characterized by a methoxy group at the 2-position and a nitro group at the 3-position of the tricyclic aromatic core . Its molecular formula is C13H9NO4, with a molecular weight of 243.21 g/mol and an exact mass of 243.053 [1]. Commercial availability typically ranges from 95% to ≥98% purity, as documented in chemical supplier catalogs . This compound serves as both a synthetic building block for more complex organic molecules and as a precursor for specialized photoremovable protecting groups in solid-phase peptide synthesis .

Why 2-Methoxy-3-Nitrodibenzofuran Cannot Be Interchanged with Simple Nitro- or Methoxy-Dibenzofuran Analogs


Substituting 2-methoxy-3-nitrodibenzofuran with mono-substituted analogs such as 3-nitrodibenzofuran or 2-methoxydibenzofuran introduces critical functional divergences in regioselectivity, metabolic fate, and photophysical performance. The co-positioning of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the dibenzofuran scaffold alters the electronic distribution, directly impacting reactivity in synthetic pathways and biological degradation profiles [1]. Furthermore, the methoxy substituent enhances the two-photon action cross-section—a key parameter for light-triggered deprotection applications—relative to unsubstituted nitrodibenzofuran cores, thereby precluding simple analog interchange [2].

Quantitative Differentiation Evidence: 2-Methoxy-3-Nitrodibenzofuran vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


Two-Photon Action Cross-Section: Methoxy-Substituted NDBF Outperforms Unsubstituted NDBF Core

The methoxy-substituted nitrodibenzofuran (NDBF)-based protecting group—derived from a 2-methoxy-3-nitrodibenzofuran scaffold—exhibits a two-photon action cross-section (δu) of 0.71–1.4 GM at 740 nm, as measured by femtosecond laser-induced uncaging of a cysteine conjugate [1]. This represents a measurable enhancement over the unsubstituted NDBF core, which lacks the methoxy electron-donating substituent and consequently yields a lower cross-section under identical irradiation conditions [1].

Photochemistry Solid-Phase Peptide Synthesis Two-Photon Uncaging

Metabolic Fate in Sphingomonas sp. HH69: Cooxidation Profile of 3-Nitrodibenzofuran Informs Biodegradation Behavior

In Sphingomonas sp. strain HH69, 3-nitrodibenzofuran undergoes only cooxidation—it does not serve as a sole carbon source for growth—whereas 2-methoxydibenzofuran can support growth after adaptation to 5-methoxysalicylic acid [1]. The combined 2-methoxy-3-nitro substitution pattern is predicted to exhibit intermediate or distinct biodegradation kinetics relative to these mono-substituted benchmarks.

Environmental Microbiology Biodegradation Xenobiotic Metabolism

Mutagenicity Reduction Hypothesis: Methoxy Substitution May Attenuate Nitroarene Genotoxicity

3-Nitrodibenzofuran is a potent bacterial mutagen, exhibiting 3.5-fold stronger mutagenicity than benzo[a]pyrene in Salmonella typhimurium TA98 (with S9 activation) and 2-fold stronger in TA100 [1]. Theoretical studies on nitrodibenzofurans indicate that electron-donating substituents can modulate the nitro group's electronic properties, potentially altering mutagenic potency [2]. While direct mutagenicity data for 2-methoxy-3-nitrodibenzofuran are absent, the presence of the methoxy group at the 2-position may influence the compound's activation by nitroreductases and subsequent DNA adduct formation.

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Regioselective Synthesis Accessibility: 3-Nitro Isomer Preferentially Formed Under Mild Conditions

Direct nitration of dibenzofuran with nitric acid in trifluoroacetic acid yields 3-nitrodibenzofuran selectively under mild conditions, whereas Friedel-Crafts nitration using alkyl nitrates/AlCl3 in nitromethane favors 2-nitrodibenzofuran as the major product (47% yield) [1]. This regioselectivity is governed by the nature of the nitrating species and transition-state stabilization. For 2-methoxy-3-nitrodibenzofuran, the presence of the methoxy group directs subsequent electrophilic substitution, making the 3-nitro positional isomer a key synthetic intermediate.

Synthetic Methodology Regioselectivity Electrophilic Aromatic Substitution

High-Value Application Scenarios for 2-Methoxy-3-Nitrodibenzofuran Driven by Quantified Differentiation


Precursor for Advanced Two-Photon Caging Groups in Solid-Phase Peptide Synthesis

The methoxy-substituted nitrodibenzofuran scaffold enables the construction of photoremovable protecting groups with a measured two-photon action cross-section of 0.71–1.4 GM [1]. This property is essential for spatiotemporally controlled uncaging of cysteine residues in complex peptide sequences, allowing enzymatic processing by farnesyltransferase to be triggered precisely with near-infrared light [1].

Synthetic Intermediate for Regioselectively Functionalized Dibenzofurans

The 3-nitro positional isomer is preferentially accessible via mild nitration conditions (HNO3/TFA), providing a reliable entry point for further derivatization [2]. This regioselectivity reduces synthetic step count and improves overall yield compared to routes that require separation of mixed nitro isomers.

Environmental Fate Assessment in Biodegradation Studies

The compound's metabolic profile—inferred from the cooxidation behavior of 3-nitrodibenzofuran and the adaptation-dependent growth on 2-methoxydibenzofuran—makes it a valuable model substrate for investigating the degradation of disubstituted dibenzofurans by Sphingomonas and related bacterial strains [3].

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